2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine
Overview
Description
2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine is an organic compound that belongs to the class of amines It features a piperidine ring attached to an ethanamine backbone, with a 4-(propan-2-yl)phenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Ethanamine Backbone: The ethanamine backbone can be introduced via nucleophilic substitution reactions.
Introduction of the 4-(propan-2-yl)phenyl Group: This step often involves Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Signaling Pathways: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-2-phenylethan-1-amine: Lacks the 4-(propan-2-yl) substituent.
2-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-piperidin-1-yl-2-(4-propan-2-ylphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-13(2)14-6-8-15(9-7-14)16(12-17)18-10-4-3-5-11-18/h6-9,13,16H,3-5,10-12,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMHLLSXRYCCFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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